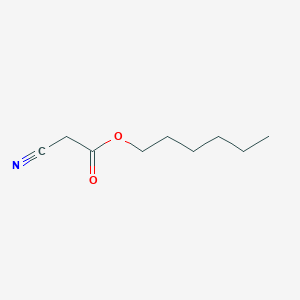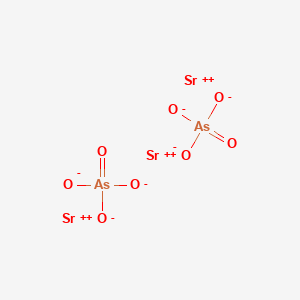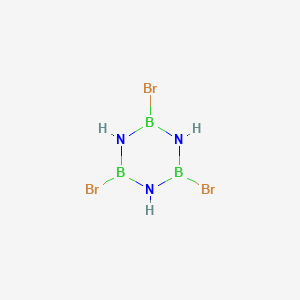![molecular formula C18H18N2O7S B079316 (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 10390-44-0](/img/structure/B79316.png)
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as Cefpodoxime proxetil, is a third-generation oral cephalosporin antibiotic. It is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Cefpodoxime proxetil is a prodrug that is converted to its active form, cefpodoxime, after administration.
Wirkmechanismus
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.
Biochemische Und Physiologische Effekte
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been shown to have a broad spectrum of activity against various bacteria. It has good bioavailability after oral administration and is rapidly absorbed from the gastrointestinal tract. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil is excreted primarily in the urine and has a half-life of approximately 2-3 hours in adults.
Vorteile Und Einschränkungen Für Laborexperimente
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has several advantages for use in laboratory experiments. It is a well-established antibiotic with a known mechanism of action and has been extensively studied for its antibacterial activity. It is also readily available and relatively inexpensive. However, one limitation of cefpodoxime proxetil is that it is only effective against bacteria that are susceptible to its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on cefpodoxime proxetil. One area of interest is the development of new formulations or delivery systems to improve its pharmacokinetics and pharmacodynamics. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to evaluate its safety and efficacy in various patient populations, such as children and elderly patients.
Synthesemethoden
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil can be synthesized via a multistep process. The first step involves the protection of the amino group of 7-aminocephalosporanic acid (7-ACA) with a phenoxyacetyl group. The protected 7-ACA is then reacted with 3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid to form cefpodoxime proxetil.
Wissenschaftliche Forschungsanwendungen
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been extensively studied for its antibacterial activity against various gram-positive and gram-negative bacteria. It has been shown to be effective against strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, among others. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has also been studied for its pharmacokinetics and pharmacodynamics, as well as its safety and tolerability in various patient populations.
Eigenschaften
CAS-Nummer |
10390-44-0 |
|---|---|
Produktname |
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molekularformel |
C18H18N2O7S |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N2O7S/c1-10(21)26-7-11-9-28-17-14(16(23)20(17)15(11)18(24)25)19-13(22)8-27-12-5-3-2-4-6-12/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 |
InChI-Schlüssel |
WJJYDNKVEGMTBM-RHSMWYFYSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




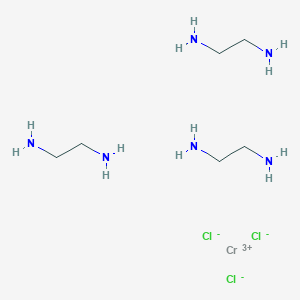
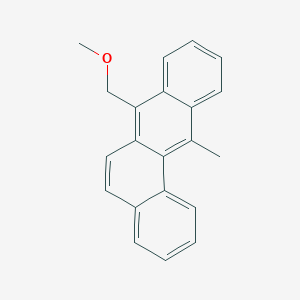
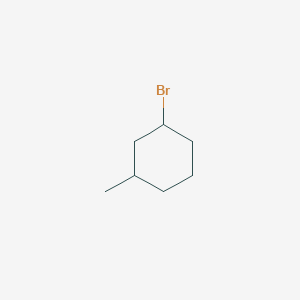
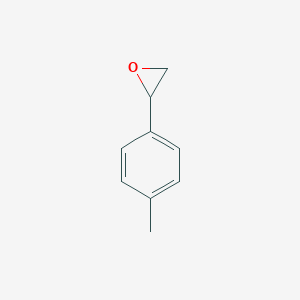
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
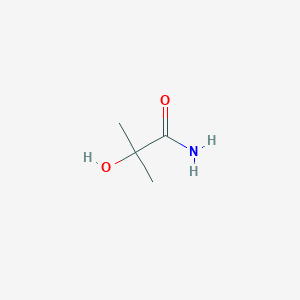
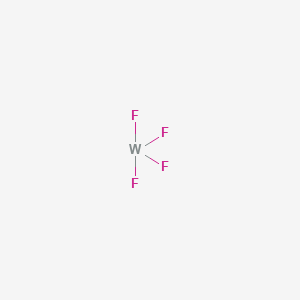


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
